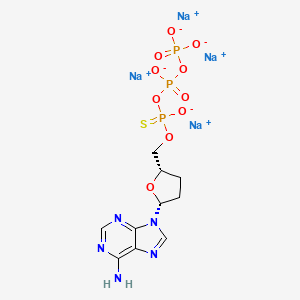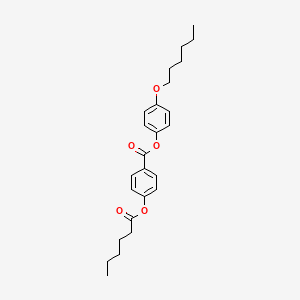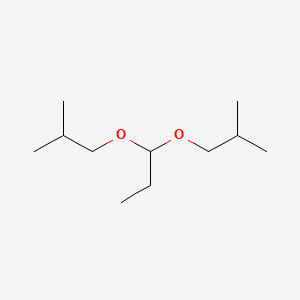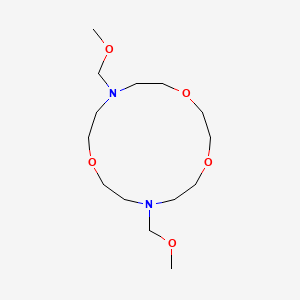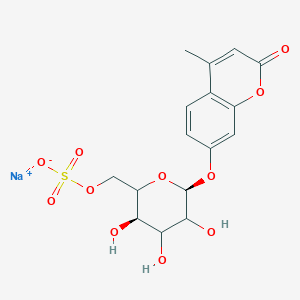![molecular formula C13H17NO2 B13819347 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) is a chemical compound with the molecular formula C13H17NO2 It belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of an ethoxy group and a phenylethyl group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethoxy-substituted amine with a phenylethyl-substituted ketone, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce azetidine derivatives.
科学研究应用
2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4S)-(9CI)
- 2-Azetidinone,4-methoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)
- 2-Azetidinone,4-ethoxy-1-[(1R)-1-phenylethyl]-,(4R)-(9CI)
Uniqueness
2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI) is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the ethoxy group and the (1S)-1-phenylethyl group distinguishes it from other azetidinone derivatives, potentially leading to unique properties and applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(4R)-4-ethoxy-1-[(1S)-1-phenylethyl]azetidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13-9-12(15)14(13)10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
InChI 键 |
DSQIXBZGTXMLBO-GXFFZTMASA-N |
手性 SMILES |
CCO[C@@H]1CC(=O)N1[C@@H](C)C2=CC=CC=C2 |
规范 SMILES |
CCOC1CC(=O)N1C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


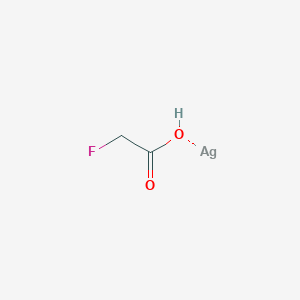
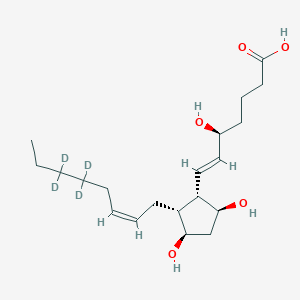
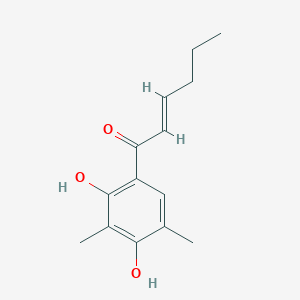

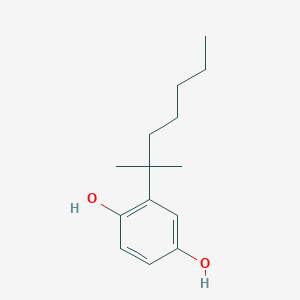
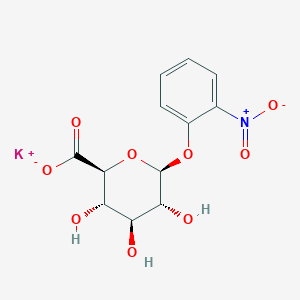
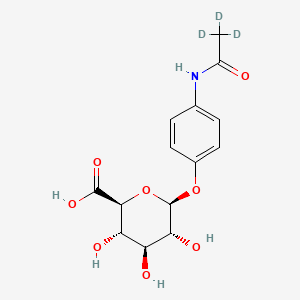

![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
